Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-
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Overview
Description
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-, also known as BHPH, is a synthetic compound that is used in various scientific research applications. It is a colorless solid that is soluble in water and organic solvents, and has a molecular weight of 393.44 g/mol. BHPH is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its potential biochemical and physiological effects.
Scientific Research Applications
Thermodynamic Behavior and Complex Formation
One study investigated the thermodynamic behavior and stability constants of lanthanides-Schiff base complexes involving a similar Schiff base structure. The study found that the stability constant values of these complexes in different organic solvents follow a specific order depending on the dielectric constant and the hydrogen bonding structure of the medium. The thermodynamic parameters of all complexes were analyzed in terms of their electrostatic and non-electrostatic parts, providing insights into the difference in the dehydration of lighter and heavier lanthanides (Mahmoud & Eid, 2012).
Synthesis and Biological Activity
Another study focused on the synthesis and biological evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which showed significant inhibitory potential against mushroom tyrosinase. These compounds were also found to reduce pigments in zebrafish significantly, suggesting their potential use in depigmentation drug formulations with minimal side effects (Raza et al., 2019).
Anticonvulsant Properties
Research has also been conducted on the synthesis of new compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides with potential anticonvulsant properties. These compounds were found to exhibit broad spectra of activity across preclinical seizure models in mice, highlighting their potential as new hybrid anticonvulsant agents (Kamiński et al., 2016).
Metal Complexes and Antiproliferative Capacity
Another study prepared and characterized metal complexes of a similar Schiff base compound, demonstrating inhibitory activity against hepatocellular carcinoma. This research provides a foundation for exploring such compounds' potential in cancer treatment (El-Tabl et al., 2013).
Enantioselective Synthesis
The enantioselective synthesis of R-enantiomer of a β-receptor antagonist using a similar butanamide structure has been reported, showcasing the potential for creating highly selective drug molecules (Wang & Tang, 2009).
properties
IUPAC Name |
2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRAHLCXWWBGLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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